4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3-Ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 5-methyl-3-phenyl-4,5-dihydropyrazole-1-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of 4-(3-ethoxy-4-oxophenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
Reduction: Formation of 4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ol.
Substitution: Formation of 4-(3-substituted-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to downstream effects on cellular processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrazole
- 4-(3-Ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazole
- 4-(3-Ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ol
Uniqueness
The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxy group, hydroxyphenyl group, and dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-15-11-13(9-10-14(15)24)19-16-17(12-7-5-4-6-8-12)21-22-18(16)20(25)23(19)2/h4-11,19,24H,3H2,1-2H3,(H,21,22) |
InChI Key |
UHKHFAHQBQTFKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C)NN=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
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